molecular formula C24H15N3O6 B14287723 3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde CAS No. 114567-98-5

3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde

Cat. No.: B14287723
CAS No.: 114567-98-5
M. Wt: 441.4 g/mol
InChI Key: YECALBKGKDLPBR-UHFFFAOYSA-N
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Description

3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is an organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of three benzaldehyde groups attached to a triazine core through oxygen linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde typically involves the trimerization of nitriles or cyanides. One common method is the trimerization of cyanogen chloride or cyanamide to form the triazine core . The benzaldehyde groups are then introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with the triazine core .

Industrial Production Methods

Industrial production of triazine derivatives often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and phenol derivatives.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde involves its interaction with specific molecular targets and pathways. The triazine core can interact with nucleophilic sites on biomolecules, leading to various biochemical effects . The aldehyde groups can form covalent bonds with amino groups on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is unique due to its specific structure, which combines the triazine core with three benzaldehyde groups. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

114567-98-5

Molecular Formula

C24H15N3O6

Molecular Weight

441.4 g/mol

IUPAC Name

3-[[4,6-bis(3-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde

InChI

InChI=1S/C24H15N3O6/c28-13-16-4-1-7-19(10-16)31-22-25-23(32-20-8-2-5-17(11-20)14-29)27-24(26-22)33-21-9-3-6-18(12-21)15-30/h1-15H

InChI Key

YECALBKGKDLPBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC(=N2)OC3=CC=CC(=C3)C=O)OC4=CC=CC(=C4)C=O)C=O

Origin of Product

United States

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